2-Methoxy-4-nitrobenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-nitrobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-15-7-4-5(11(13)14)2-3-6(7)8(12)10-9/h2-4H,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSLOETYYLZEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Methoxy 4 Nitrobenzohydrazide
Direct Synthesis Routes for 2-Methoxy-4-nitrobenzohydrazide
The creation of this compound can be approached through several synthetic strategies, ranging from traditional methods to more contemporary, efficiency-focused protocols.
Microwave-Assisted Synthesis Protocols
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of hydrazide derivatives, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often cleaner reaction profiles. nih.govnih.gov The synthesis of this compound can be expedited using microwave irradiation, particularly in the hydrazinolysis step. The reaction of methyl 2-methoxy-4-nitrobenzoate with hydrazine (B178648) hydrate (B1144303) can be completed in a matter of minutes under microwave irradiation, compared to several hours required for conventional refluxing. nih.govfip.org This rapid and efficient heating is believed to be due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more uniform and instantaneous heating profile. fip.org The use of microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. arkat-usa.org
Precursor Chemistry and Derivatization Strategies
The chemical versatility of this compound is largely dictated by its precursor, 2-methoxy-4-nitrobenzoic acid, and the reactivity of the hydrazide functional group, which allows for a wide range of derivatization reactions.
Synthesis from Nitrobenzohydrazide Intermediates
An alternative approach to synthesizing derivatives of this compound involves starting from a different nitrobenzohydrazide intermediate, such as 4-nitrobenzohydrazide (B182513). nih.gov In this strategy, 4-nitrobenzohydrazide can be reacted with 2-methoxybenzaldehyde (B41997). nih.govresearchgate.net This condensation reaction, which will be discussed in more detail in the following sections, leads to the formation of a Schiff base, specifically N'-(2-methoxybenzylidene)-4-nitrobenzohydrazide. nih.gov While this compound is an isomer of a derivative of this compound, it highlights the modularity of synthesizing complex hydrazone structures from readily available nitrobenzohydrazide building blocks. The choice of starting materials allows for the strategic placement of the methoxy (B1213986) and nitro groups on different aromatic rings of the final molecule.
Condensation Reactions with Aldehyde and Ketone Moieties
The hydrazide functional group of this compound is highly nucleophilic and readily undergoes condensation reactions with electrophilic carbonyl compounds, such as aldehydes and ketones. youtube.comuchile.cl This reaction is a cornerstone of hydrazone chemistry and provides a straightforward method for creating a diverse library of derivatives. The reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), characteristic of a hydrazone. nih.gov These reactions are often catalyzed by a small amount of acid and can be carried out in various solvents, with alcohols being a common choice. researchgate.net The versatility of this reaction allows for the incorporation of a wide array of aldehyde and ketone-containing fragments into the final molecule, enabling the systematic modification of its chemical and physical properties.
Formation of Acyl Hydrazone Derivatives (Schiff Bases)
The products of the condensation reaction between this compound and aldehydes or ketones are known as acyl hydrazones, which are a specific class of Schiff bases. nih.gov These compounds are characterized by the -CO-NH-N=CH- structural motif. nih.gov The formation of this linkage is a robust and high-yielding reaction, making it a popular choice for creating new molecular entities. researchgate.net Acyl hydrazones are of significant interest due to their unique chemical properties and their prevalence in medicinal chemistry. The C=N double bond in acyl hydrazones can exist as E/Z geometric isomers, with the E isomer generally being the more stable and predominant form. nih.gov The specific aldehyde or ketone used in the condensation reaction determines the substituent on the imine carbon, providing a simple yet powerful handle for tuning the steric and electronic properties of the resulting acyl hydrazone derivative. The synthesis of N'-(2-methoxybenzylidene)-4-nitrobenzohydrazide from 4-nitrobenzohydrazide and 2-methoxybenzaldehyde is a prime example of the formation of such an acyl hydrazone. nih.gov
Cyclization Reactions Leading to Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Azetidinones)
This compound serves as a key precursor in the synthesis of diverse heterocyclic compounds, most notably oxadiazoles and azetidinones. These reactions leverage the reactive hydrazide moiety to construct ring systems of significant interest in medicinal and materials chemistry.
The formation of 1,3,4-oxadiazoles from this compound can be achieved through various synthetic routes. One common method involves the condensation of the hydrazide with carboxylic acids or their derivatives, followed by cyclodehydration. Another approach utilizes the reaction of the hydrazide with orthoesters. The specific conditions for these transformations, including the choice of solvent, temperature, and catalyst, can influence the yield and purity of the resulting oxadiazole. For instance, the reaction with an aryl glyoxal (B1671930) and subsequent oxidative cyclization mediated by 2-iodoxybenzoic acid/tetraethylammonium (B1195904) bromide offers an efficient route to α-keto-1,3,4-oxadiazoles. organic-chemistry.org
Azetidinones, also known as β-lactams, can be synthesized from this compound by first converting it into a Schiff base through condensation with an appropriate aldehyde. ijpsr.com This intermediate then undergoes a [2+2] cycloaddition reaction with a ketene, typically generated in situ from an acyl chloride and a tertiary amine like triethylamine. ijpsr.comderpharmachemica.com Microwave irradiation has been reported to be an expeditious and environmentally benign method for this synthesis, often leading to higher yields in shorter reaction times compared to conventional heating. ijpsr.comderpharmachemica.com The general scheme involves the reaction of the Schiff base with monochloroacetyl chloride in the presence of a base to yield the corresponding 2-azetidinone derivative. ijpsr.comderpharmachemica.com
Table 1: Synthesis of Heterocyclic Systems from this compound Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Schiff base of 4-nitrobenzohydrazide | Monochloroacetyl chloride, triethylamine | 2-Azetidinone derivative | ijpsr.com |
| Schiff base of 2-(α-Phenyl acetyl) benzohydrazide (B10538) | Monochloroacetyl chloride, triethylamine | 2-Azetidinone derivative | derpharmachemica.com |
| N-acylbenzotriazoles, Acylhydrazides | Triphenylphosphine, trichloroisocyanuric acid | 2,5-disubstituted 1,3,4-oxadiazole | organic-chemistry.org |
| Aryl glyoxal, Hydrazides | 2-Iodoxybenzoic acid, tetraethylammonium bromide | α-keto-1,3,4-oxadiazole | organic-chemistry.org |
Functional Group Interconversions and Modifications on the this compound Scaffold
The this compound molecule possesses several functional groups—the methoxy group, the nitro group, and the hydrazide moiety—that can be selectively modified to generate a library of new compounds with potentially altered chemical and biological properties.
Oxidation Pathways
While direct oxidation of the hydrazide group in this compound is a complex process that can lead to a mixture of products, including azo and azoxy compounds, specific oxidative transformations on other parts of the molecule or its derivatives are more controlled. For instance, the synthesis of 2-methoxy-4-nitrobenzaldehyde (B151014), a precursor to the hydrazone, can involve an oxidation step. One synthetic route starts from 4-nitrosalicylic acid, which is esterified and then reduced to 2-methoxy-4-nitrobenzyl alcohol. This alcohol is subsequently oxidized using pyridinium (B92312) dichromate (PDC) to yield the desired aldehyde. guidechem.com Another method involves the oxidation of 4-nitro-2-methoxytoluene using chromium trioxide (CrO3) in the presence of acetic anhydride (B1165640) and sulfuric acid. guidechem.com
Reduction Processes
The nitro group on the this compound scaffold is readily susceptible to reduction, providing a key transformation to access the corresponding amino derivative. Standard reduction conditions, such as catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, can be employed to convert the nitro group to a primary amine. This transformation is significant as it introduces a new reactive site for further functionalization, such as diazotization followed by substitution reactions. The reduction of the related compound 2-methoxy-4-nitrobenzoic acid to 4-amino-2-methoxybenzamide (B3153486) has been documented as a key synthetic step. sigmaaldrich.com
Substitution Reactions
Substitution reactions on the aromatic ring of this compound can be influenced by the existing substituents. The electron-withdrawing nitro group directs incoming electrophiles to the meta position, while the electron-donating methoxy group directs to the ortho and para positions. The interplay of these directing effects can lead to specific substitution patterns. For example, in related 2-methoxy-4-nitroaniline, the amino group strongly activates the ring, facilitating electrophilic substitution. jayfinechem.com Furthermore, the amino group, generated from the reduction of the nitro group, can undergo a variety of substitution reactions, including acylation and alkylation, to introduce further diversity to the molecular scaffold.
Table 2: Functional Group Interconversions of this compound and Related Compounds
| Starting Material | Reagent(s)/Reaction Type | Product | Reference |
|---|---|---|---|
| 2-methoxy-4-nitrobenzyl alcohol | Pyridinium dichromate (PDC) / Oxidation | 2-Methoxy-4-nitrobenzaldehyde | guidechem.com |
| 4-nitro-2-methoxytoluene | Chromium trioxide (CrO3), Acetic anhydride, Sulfuric acid / Oxidation | 2-Methoxy-4-nitrobenzaldehyde | guidechem.com |
| 2-Methoxy-4-nitrobenzoic acid | Reduction | 4-Amino-2-methoxybenzamide | sigmaaldrich.com |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3,4-Oxadiazole |
| 2-Azetidinone |
| 2-Iodoxybenzoic acid |
| Tetraethylammonium bromide |
| α-keto-1,3,4-oxadiazole |
| Schiff base |
| Triethylamine |
| Monochloroacetyl chloride |
| 2-Methoxy-4-nitrobenzaldehyde |
| 4-Nitrosalicylic acid |
| 2-methoxy-4-nitrobenzyl alcohol |
| Pyridinium dichromate |
| 4-nitro-2-methoxytoluene |
| Chromium trioxide |
| Acetic anhydride |
| Sulfuric acid |
| Palladium on carbon |
| Tin(II) chloride |
| Hydrochloric acid |
| 4-Amino-2-methoxybenzamide |
| 2-methoxy-4-nitroaniline |
| Triphenylphosphine |
| Trichloroisocyanuric acid |
| N-acylbenzotriazole |
Spectroscopic and Diffraction Based Structural Elucidation of 2 Methoxy 4 Nitrobenzohydrazide and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule.
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within 2-Methoxy-4-nitrobenzohydrazide. The infrared spectrum of a related compound, 2-methoxybenzhydrazide, shows characteristic absorption bands that can be extrapolated to the target molecule. nist.gov For instance, the N-H stretching vibrations of the hydrazide group are typically observed in the region of 3173 cm⁻¹. researchgate.net The carbonyl (C=O) stretching of the amide group is expected to produce a strong absorption band around 1622 cm⁻¹. researchgate.net
The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy (B1213986) group will be just below this value. The presence of the nitro (NO₂) group is confirmed by its characteristic asymmetric and symmetric stretching vibrations, which are expected in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Furthermore, the C-O-C stretching of the methoxy group and the C-N stretching vibrations will also have distinct signals in the fingerprint region of the spectrum. In the analogous compound 2-methoxy-4-nitroaniline, the FTIR spectrum confirms the presence of these key functional groups. np-mrd.orgresearchgate.net
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3173 |
| C-H (Aromatic) | Stretching | >3000 |
| C-H (Aliphatic) | Stretching | <3000 |
| C=O (Amide I) | Stretching | ~1622 |
| N-H | Bending (Amide II) | ~1570 |
| NO₂ | Asymmetric Stretching | 1500-1560 |
| NO₂ | Symmetric Stretching | 1300-1370 |
| C-O-C | Stretching | 1200-1275 |
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For benzohydrazide (B10538), the parent structure, a systematic vibrational analysis has been conducted using both FT-IR and FT-Raman spectroscopy. researchgate.net The intense line at approximately 1000 cm⁻¹ in the Raman spectrum is typically assigned to the CCC trigonal bending of the phenyl ring. researchgate.net The C-H in-plane bending modes in aromatic compounds are generally found in the 1300-1000 cm⁻¹ range. researchgate.net For this compound, the symmetric stretching of the nitro group is expected to be a strong band in the Raman spectrum. The ring breathing mode of the benzene (B151609) ring is also a characteristic Raman signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution, providing information about the connectivity and chemical environment of individual atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic protons will appear in the downfield region, typically between 6.5 and 8.5 ppm. youtube.com The substitution pattern on the benzene ring will influence the chemical shifts and coupling patterns of these protons. For the 2-methoxy-4-nitro substituted ring, three aromatic protons would be expected, each with a unique chemical shift and coupling constant based on its position relative to the other substituents. In the related 2-methoxy-4-nitroaniline, the aromatic protons are observed at approximately 7.8, 7.6, and 6.6 ppm. chemicalbook.com
The proton of the methoxy (OCH₃) group is expected to appear as a singlet at around 3.9 ppm. chemicalbook.com The protons of the hydrazide group (NH-NH₂) will also give rise to signals in the spectrum, which are often broad and their chemical shift can be solvent-dependent. The NH proton adjacent to the carbonyl group is typically found further downfield due to the deshielding effect of the carbonyl.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.6 - 8.0 | Multiplets |
| Methoxy (OCH₃) | ~3.9 | Singlet |
| Hydrazide (NH) | Variable, broad | Singlet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound will give a distinct signal. The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, typically in the range of 160-170 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with their specific chemical shifts influenced by the attached substituents. The carbon bearing the methoxy group and the carbon bearing the nitro group will have characteristic shifts. For 2-methoxy-4-nitroaniline, the aromatic carbons are observed across a range of chemical shifts. chemicalbook.com The carbon of the methoxy group is expected to appear around 55-60 ppm. docbrown.info
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | 160-170 |
| Aromatic C-O | 150-160 |
| Aromatic C-NO₂ | 140-150 |
| Other Aromatic C | 110-140 |
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. In an NOE experiment, the irradiation of a specific proton resonance can lead to an enhancement of the signal intensity of other protons that are close in space (typically within 5 Å), regardless of whether they are directly bonded.
For this compound, NOE spectroscopy could be used to confirm the conformation of the molecule. For example, an NOE would be expected between the protons of the methoxy group and the proton on the adjacent carbon of the aromatic ring (at position 3). Similarly, NOE correlations could be observed between the NH proton of the hydrazide and nearby aromatic protons, providing insight into the orientation of the hydrazide moiety relative to the benzene ring. This technique is crucial for establishing the three-dimensional structure of the molecule in solution.
Concentration-Dependent NMR Studies
Concentration-dependent Nuclear Magnetic Resonance (NMR) studies are instrumental in understanding the intermolecular interactions and self-association phenomena of molecules in solution. For hydrazone compounds, these studies can reveal the nature of hydrogen bonding and the formation of dimers or larger aggregates. researchgate.net While specific concentration-dependent NMR data for this compound is not extensively detailed in the provided search results, the behavior of similar compounds suggests that the chemical shifts of protons involved in hydrogen bonding, such as the N-H proton, would be sensitive to changes in concentration. In solvents like DMSO, hydrazones often exhibit a preference for forming hydrogen-bonded dimers. researchgate.net As the concentration increases, a downfield shift of the N-H proton signal is typically observed, indicating stronger or more prevalent hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For a derivative, N′-(2-Methoxybenzylidene)-4-nitrobenzohydrazide (C₁₅H₁₃N₃O₄), the calculated molecular weight is 299.28 g/mol . nih.govnih.gov This precise mass information is critical for confirming the identity of the synthesized compound and distinguishing it from other potential products.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric systems. The UV-Vis spectrum of a related compound, 4-methoxy-2-nitroaniline, shows absorption maxima that can be correlated to its electronic structure. researchgate.net For this compound and its derivatives, the presence of aromatic rings and the nitro group would give rise to characteristic absorption bands in the UV-Vis region. The methoxy group, being an auxochrome, can influence the position and intensity of these absorption bands. Studies on similar compounds indicate that the solvent environment can also affect the UV-Vis spectrum. researchgate.net
Single Crystal X-ray Diffraction (SC-XRD) Analysis
For N′-(2-Methoxybenzylidene)-4-nitrobenzohydrazide, a derivative of the target compound, SC-XRD analysis revealed a monoclinic crystal system. nih.govnih.gov The molecule adopts an E configuration with respect to the C=N double bond. nih.gov The dihedral angle between the two benzene rings is reported to be 6.0(3)°. nih.gov All bond lengths and angles were found to be within normal ranges and are comparable to those in similar hydrazone compounds. nih.gov
Table 1: Crystal Data for N′-(2-Methoxybenzylidene)-4-nitrobenzohydrazide
| Parameter | Value nih.gov | Value nih.gov |
| Formula | C₁₅H₁₃N₃O₄ | C₁₅H₁₃N₃O₄ |
| Molar Mass | 299.28 g/mol | 299.28 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.737(2) | 11.1843(2) |
| b (Å) | 14.728(2) | 11.3718(3) |
| c (Å) | 9.132(1) | 13.0519(2) |
| β (°) | 93.572(2) | 121.792(2) |
| Volume (ų) | 1441.3(4) | 1410.96(6) |
| Z | 4 | 4 |
This table presents crystallographic data from two different studies on the same derivative.
Hydrogen bonding plays a crucial role in the solid-state packing of these molecules. In the crystal structure of N′-(2-Methoxybenzylidene)-4-nitrobenzohydrazide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains along the c-axis. nih.gov Specifically, the hydrogen bond exists between the amide hydrogen (N-H) and an oxygen atom of the nitro group of an adjacent molecule. nih.gov Another derivative, (E)-2-Methoxy-N′-(4-nitrobenzylidene)benzohydrazide, exhibits both intramolecular N—H···O hydrogen bonds and intermolecular C—H···O hydrogen bonds, which link adjacent molecules to form dimers. nih.gov The analysis of these non-covalent interactions is essential for understanding the supramolecular architecture and the physical properties of the crystalline material. nih.govchemspider.com
Table 2: Hydrogen Bond Geometry for N′-(2-Methoxybenzylidene)-4-nitrobenzohydrazide
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N2—H2···O2ⁱ | 0.90(1) | 2.04(1) | 2.913(3) | 165(2) |
Symmetry code: (i) x, -y+3/2, z-1/2. Data from Zhu (2011). nih.gov
Table 3: Hydrogen Bond Geometry for (E)-2-Methoxy-N′-(4-nitrobenzylidene)benzohydrazide
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N2—H2A···O1 | 0.91(1) | 1.94(2) | 2.644(2) | 133(2) |
| C3—H3···O2ⁱ | 0.93 | 2.50 | 3.260(2) | 140 |
Symmetry code: (i) -x+1, -y+1, -z+1. Data from Fun et al. (2010). nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
A detailed Hirshfeld surface analysis for the specific compound this compound is not available in the reviewed scientific literature. While crystallographic and interaction data exist for derivatives and structurally related compounds, performing a Hirshfeld surface analysis requires specific crystallographic information files (CIF) for the exact molecule of interest.
For example, in related structures, Hirshfeld surface analyses have revealed the prevalence of various types of intermolecular contacts, such as H···H, O···H, and C···H interactions, which often play a significant role in stabilizing the crystal lattice. nih.govresearchgate.netnih.gov The presence of nitro and methoxy groups typically leads to strong hydrogen bonds and other specific interactions that are clearly identifiable with this method. researchgate.netnih.gov
Without the specific crystallographic data for this compound, a quantitative analysis of its intermolecular interactions via Hirshfeld surface analysis cannot be performed. The generation of data tables detailing the percentage contributions of different intermolecular contacts is therefore not possible.
Computational Chemistry and Quantum Mechanical Investigations of 2 Methoxy 4 Nitrobenzohydrazide
Fukui Function Analysis for Chemical Reactivity Site Prediction
At present, specific studies detailing the Fukui function analysis of 2-Methoxy-4-nitrobenzohydrazide are not available in the surveyed scientific literature. This type of analysis, rooted in density functional theory (DFT), is instrumental in predicting the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. By calculating the Fukui functions (, , and ), researchers can quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron. This information is crucial for understanding the molecule's reactivity and its potential role in chemical reactions. Future computational studies on this compound would benefit from including Fukui function analysis to map its reactivity profile.
Conformational Analysis and Rotameric Forms
Detailed conformational analysis and the characterization of rotameric forms for this compound have not been explicitly reported in the available scientific literature. Conformational analysis is a critical computational technique used to identify the stable three-dimensional arrangements (conformers or rotamers) of a molecule and to determine their relative energies. This is typically achieved by systematically rotating specific single bonds and calculating the potential energy at each increment. The resulting potential energy surface reveals the lowest energy conformations, which are the most likely to be observed experimentally. For this compound, key rotatable bonds would include the C-N amide bond, the N-N bond of the hydrazide moiety, the C-O bond of the methoxy (B1213986) group, and the C-C bond connecting the aromatic ring to the hydrazide group. Understanding the preferred conformations is essential for predicting the molecule's biological activity and its interactions with other molecules.
Topological Analysis (AIM, RDG) for Non-Covalent Interactions
Specific topological analyses using Atoms in Molecules (AIM) theory or Reduced Density Gradient (RDG) analysis for this compound are not documented in the current body of scientific research. These computational methods are powerful tools for identifying and characterizing non-covalent interactions within a molecule and between molecules.
AIM analysis examines the topology of the electron density to locate bond critical points (BCPs), which are indicative of chemical bonds, including weak non-covalent interactions like hydrogen bonds and van der Waals forces. The properties of the electron density at these BCPs provide quantitative information about the strength and nature of these interactions.
RDG analysis provides a visual representation of non-covalent interactions in real space. It plots the reduced density gradient against the electron density, allowing for the identification and color-coding of regions corresponding to strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions.
For this compound, these analyses would be invaluable for understanding intramolecular and intermolecular hydrogen bonding involving the hydrazide and nitro groups, as well as potential π-π stacking interactions of the aromatic ring, all of which are crucial for determining its crystal packing and supramolecular chemistry.
Coordination Chemistry of 2 Methoxy 4 Nitrobenzohydrazide and Its Analogues
Ligand Properties and Coordination Modes
Aroylhydrazones, the class of compounds to which 2-methoxy-4-nitrobenzohydrazide belongs, are characterized by the presence of a C=N double bond and are synthesized through the condensation of hydrazides with aldehydes or ketones. researchgate.net Their versatility as ligands in coordination chemistry stems from their ability to exist in keto-enol tautomeric forms, which dictates their coordination behavior. researchgate.netacs.org
In the solid state and in solution, these ligands can coordinate to metal ions in several ways:
Neutral Ligand (Keto Form): The ligand coordinates in its neutral keto form, typically through the carbonyl oxygen and the azomethine nitrogen atom. acs.org
Deprotonated Ligand (Enol Form): Upon deprotonation of the amide proton, the ligand converts to its enol form. In this anionic form, it coordinates through the enolic oxygen and the azomethine nitrogen atom. researchgate.nettandfonline.com This mode of coordination is common in the formation of stable metal chelates.
Bidentate and Tridentate Coordination: Aroylhydrazones can act as bidentate or tridentate ligands. researchgate.netnih.gov In the case of this compound, bidentate coordination would involve the carbonyl/enolic oxygen and the azomethine nitrogen. If other donor atoms are present in the aldehyde or ketone precursor, tridentate coordination is possible. For instance, hydrazones derived from salicylaldehyde (B1680747) can exhibit tridentate O,N,O coordination. nih.gov
The coordination mode is influenced by factors such as the metal ion, the pH of the reaction medium, and the nature of the solvent. acs.org The presence of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the benzoyl ring of this compound is expected to modulate the electron density on the coordinating atoms, thereby influencing the stability and properties of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with refluxing. nih.gov The resulting complexes are then characterized by a variety of spectroscopic and analytical techniques to determine their composition and structure.
Transition Metal Complexes (e.g., Zinc(II), Vanadium(V), Cobalt(II))
A variety of transition metal complexes with aroylhydrazones have been synthesized and studied.
Zinc(II) Complexes: Zinc(II) complexes with hydrazone ligands have been prepared, often resulting in mononuclear complexes. researchgate.net In some instances, two tridentate hydrazone ligands coordinate to a single zinc atom to form a six-coordinate octahedral complex. researchgate.net The ligand coordinates through the pyridine (B92270) nitrogen, imino nitrogen, and enolate oxygen atoms. researchgate.net
Vanadium(V) Complexes: Vanadium(V) complexes with hydrazide ligands have been synthesized and characterized. nih.gov Spectroscopic and analytical data for some of these complexes suggest an octahedral geometry, with two hydrazide ligands and two oxo groups coordinating to the vanadium center. nih.gov In other examples, vanadium(V) complexes with hydrazone ligands derived from the reaction of [VO(acac)₂] with the ligand have been reported to have a distorted square-pyramidal or octahedral geometry. rsc.orgrsc.org
Cobalt(II) Complexes: Cobalt(II) complexes of aroylhydrazones have been synthesized, and their structures elucidated. researchgate.net Depending on the ligand and reaction conditions, these complexes can adopt different geometries. For example, some cobalt(II) complexes with pyridyl aroyl hydrazone ligands have been shown to have an octahedral geometry. acs.org
Table 1: Examples of Transition Metal Complexes with Aroylhydrazone Analogues
| Metal Ion | Ligand Analogue | Proposed Geometry | Reference(s) |
|---|---|---|---|
| Zinc(II) | 4-methoxybenzoic acid (1-pyridin-2-ylmethylidene)hydrazide | Octahedral | researchgate.net |
| Vanadium(V) | Hydrazides | Octahedral | nih.gov |
| Vanadium(V) | Hydrazone from 2-hydroxy-5-nitrobenzaldehyde | Square-pyramidal | rsc.org |
| Cobalt(II) | (E)-N'-(1-(pyridine-2-yl)ethylidene)benzohydrazide | Octahedral | researchgate.net |
Schiff Base Metal Complexes
A significant portion of the research on the coordination chemistry of hydrazides involves their condensation with aldehydes or ketones to form Schiff base ligands prior to complexation with metal ions. nih.gov These Schiff base ligands offer enhanced conjugation and additional donor sites, leading to stable and often structurally interesting metal complexes.
The synthesis of these complexes generally involves a one-pot reaction where the aldehyde/ketone and the hydrazide are mixed with the metal salt, or a stepwise approach where the Schiff base is first isolated and then reacted with the metal salt. nih.gov The resulting complexes are characterized by techniques such as IR, UV-Vis, NMR, and mass spectrometry to confirm the coordination of the ligand to the metal ion. nih.gov
Structural Analysis of Coordination Compounds
The structural elucidation of coordination compounds of this compound analogues provides crucial insights into their chemical and physical properties. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Geometrical Configurations (e.g., Square-Pyramidal, Octahedral)
Metal complexes of aroylhydrazones exhibit a range of coordination geometries, largely dependent on the coordination number of the metal ion and the nature of the ligand.
Octahedral Geometry: This is a common geometry for six-coordinate metal centers. For example, zinc(II) complexes with two tridentate hydrazone ligands adopt a distorted octahedral geometry. researchgate.netrsc.org Similarly, some cobalt(II) and nickel(II) complexes with aroylhydrazone ligands have been found to be octahedral. researchgate.netnih.gov
Square-Pyramidal Geometry: Five-coordinate complexes can adopt a square-pyramidal geometry. Vanadium(V) complexes with certain hydrazone ligands have been reported to exhibit a distorted square-pyramidal environment. rsc.orgnih.gov
Square-Planar Geometry: This geometry is often observed for d⁸ metal ions like Ni(II). Some nickel(II) complexes with bidentate aroylhydrazone ligands have been shown to possess a distorted square-planar geometry. nih.gov
Table 2: Geometrical Configurations of Metal Complexes with Hydrazone Analogues
| Metal Complex | Coordination Geometry | Method of Determination | Reference(s) |
|---|---|---|---|
| [Zn(La)₂] (La = deprotonated 4-methoxybenzoic acid (1-pyridin-2-ylmethylidene)hydrazide) | Octahedral | Single-crystal X-ray diffraction | researchgate.net |
| (NH₄)[VO₂(L¹)] (H₂L¹ = hydrazone from acetic acid hydrazide and 2-hydroxy-5-nitrobenzaldehyde) | Distorted square-pyramidal | Single-crystal X-ray diffraction | rsc.org |
| [Ni(L¹)₂] (HL¹ = (Z)-N'-([2,2'-bithiophen]-5-ylmethylene)-2-hydroxybenzohydrazide) | Distorted square-planar | Single-crystal X-ray diffraction | nih.gov |
| [Co(L)₂(H₂O)₂] (L = deprotonated (E)-N'-(1-phenylethylidene)nicotinohydrazide) | Octahedral | Spectral and magnetic data | researchgate.net |
Crystal Structures of Metal Chelates
Single-crystal X-ray diffraction studies have provided detailed structural information for a number of metal chelates of aroylhydrazone ligands. These studies confirm the coordination modes of the ligands and the precise geometries of the metal centers.
For instance, the crystal structure of a zinc(II) complex with two molecules of a tridentate hydrazone ligand, 4-methoxybenzoic acid (1-pyridin-2-ylmethylidene)hydrazide, revealed that the zinc atom is six-coordinated by two deprotonated ligands, resulting in an octahedral coordination sphere. researchgate.net The ligand coordinates through the pyridine nitrogen, the imino nitrogen, and the enolate oxygen atoms. researchgate.net
In another example, the crystal structures of nickel(II) complexes with aroylhydrazone ligands derived from bithiophene aldehydes and hydroxybenzohydrazides showed a distorted square-planar geometry around the nickel(II) center, with the ligands acting in a bidentate fashion. nih.gov
The crystal structure of N′-(2-Methoxybenzylidene)-4-nitrobenzohydrazide, a close analogue of the title compound, has been determined. nih.gov The molecule adopts an E configuration about the C=N bond, and in the crystal, molecules are linked by intermolecular N—H···O hydrogen bonds. nih.gov This provides a foundational understanding of the likely solid-state packing of the uncomplexed ligand.
Biological Activities and Mechanistic Insights of 2 Methoxy 4 Nitrobenzohydrazide and Its Derivatives
Enzyme Inhibition Studies
The interaction of 2-Methoxy-4-nitrobenzohydrazide derivatives with enzymes is a key area of investigation, revealing their potential to modulate biological pathways. Studies have particularly focused on their roles as inhibitors of urease and alpha-glucosidase, enzymes implicated in various pathological conditions.
Urease Inhibition Activity and Kinetics
Urease, an enzyme that catalyzes the hydrolysis of urea (B33335), is a significant virulence factor in infections caused by bacteria such as Helicobacter pylori. The inhibition of this enzyme is a promising strategy to counteract such pathogens. Benzohydrazide (B10538) derivatives have emerged as a noteworthy class of urease inhibitors.
Studies on various benzohydrazide derivatives have demonstrated their potent urease inhibitory activity, with some compounds showing even greater efficacy than the standard inhibitor, thiourea. For instance, a series of synthesized benzohydrazide derivatives displayed IC₅₀ values ranging from 0.87 ± 0.31 µM to 19.0 ± 0.25 µM, which is significantly better than thiourea's IC₅₀ of 21.25 ± 0.15 µM. researchgate.netnih.govnih.gov The structure-activity relationship (SAR) analyses from these studies indicate that the nature and position of substituents on the benzohydrazide scaffold are critical for their inhibitory potential. nih.govnih.gov
Kinetic studies performed on active benzohydrazide compounds have revealed that they can inhibit the urease enzyme through both competitive and non-competitive mechanisms. researchgate.netnih.govnih.gov For example, one of the most potent compounds in a study, with two chloro groups and a methoxy (B1213986) group, was identified through kinetic analysis to be a competitive inhibitor. researchgate.net In another study, a halo-substituted mixed ester/amide-based derivative was found to be a mixed-type inhibitor of Jack bean urease. nih.gov
A derivative of particular relevance, N'-(2-Hydroxy-4-Methoxybenzylidene)-4-Nitrobenzohydrazide, has been synthesized and, along with its zinc(II) complex, investigated for urease inhibition. nih.gov This highlights the direct exploration of derivatives incorporating both the methoxy and nitro functionalities seen in this compound.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Benzohydrazide and its derivatives have been explored for their potential in this area.
For instance, a series of 4-hydroxyquinolinone-hydrazones, which share the hydrazone linkage, exhibited good α-glucosidase inhibition with IC₅₀ values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 µM, outperforming the standard drug acarbose (B1664774) (IC₅₀ = 752.0 ± 2.0 µM). nih.gov Kinetic analysis of the most active compounds in this series revealed a competitive mode of inhibition. nih.gov Similarly, iodinated salicylhydrazone derivatives have shown potent α-glucosidase inhibitory activity, with IC₅₀ values significantly better than acarbose. turkjps.org
The presence of hydroxyl and methoxy groups on related structures, such as chalcones, has been noted to influence α-glucosidase inhibitory activity. nih.gov While a direct study on this compound is not extensively documented in the provided context, the known activity of structurally similar benzohydrazide and hydrazone derivatives suggests that it could be a promising scaffold for designing new α-glucosidase inhibitors.
Antimicrobial Activity Investigations
The proliferation of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Derivatives of this compound have been evaluated for their efficacy against a range of bacteria and fungi, demonstrating the versatility of this chemical scaffold in addressing microbial threats.
Antibacterial Potency against Gram-Positive and Gram-Negative Strains
The antibacterial potential of benzohydrazide derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. The presence and position of substituents like methoxy and nitro groups play a crucial role in determining the spectrum and potency of their activity.
For example, a study on N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide and N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide revealed their antibacterial activities. The methoxy derivative showed a minimum inhibitory concentration (MIC) of 31.3 ppm against the Gram-positive bacterium Bacillus subtilis and 500 ppm against the Gram-negative Escherichia coli. researchgate.net Conversely, the nitro derivative was more effective against E. coli (MIC = 31.3 ppm) and less so against B. subtilis (MIC = 500 ppm). researchgate.net This suggests a differential effect of the methoxy and nitro groups on different bacterial types.
Hydrazide-hydrazones of 3-methoxybenzoic acid have also shown significant antibacterial activity, particularly against Gram-positive bacterial strains. nih.gov Furthermore, derivatives of 2-chloro-4-nitrobenzoylamino acids have been found to be active against several microorganisms. nih.gov The antibacterial activity of Schiff bases containing methoxy groups has been documented, with varying efficacy against strains like E. coli and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
The precursor aldehyde, 2-hydroxy-4-methoxybenzaldehyde (B30951), has demonstrated antibacterial efficacy against S. aureus, including MRSA strains, with a proposed mechanism involving cell membrane disruption. nih.gov
| Compound/Derivative | Gram-Positive Strain(s) | MIC (Gram-Positive) | Gram-Negative Strain(s) | MIC (Gram-Negative) | Reference |
|---|---|---|---|---|---|
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 31.3 ppm | Escherichia coli | 500 ppm | researchgate.net |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 500 ppm | Escherichia coli | 31.3 ppm | researchgate.net |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus (including MRSA) | 1024 µg/ml | - | - | nih.gov |
Antifungal Efficacy
In addition to antibacterial properties, derivatives containing the nitrobenzohydrazide moiety have been investigated for their antifungal potential. Fungal infections, particularly those caused by resistant strains, are a growing health concern.
Research into nitro-substituted thiazolyl hydrazone derivatives has revealed their potential as anticandidal agents. nih.gov For instance, certain compounds in this class were found to be the most effective against Candida utilis, although with a higher MIC value (250 µg/mL) compared to the standard drug fluconazole. nih.gov The presence of a nitro group appears to be a key feature in the antifungal activity of these hydrazone derivatives.
Furthermore, Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde have exhibited antiaflatoxigenic activity, reducing the growth of Aspergillus flavus and the production of aflatoxin B1. nih.gov The parent aldehyde, 2-hydroxy-4-methoxybenzaldehyde, has also been shown to have a promising antifungal effect against Fusarium graminearum, a pathogen affecting wheat grains, by destroying cell membranes and inhibiting mycotoxin biosynthesis. nih.gov This indicates that the methoxybenzaldehyde part of the this compound structure contributes to antifungal properties. New triazole and nitro-triazole derivatives have also been synthesized and shown to have desirable antifungal activity against several fungal strains, including some that are resistant to fluconazole. nih.gov
Anti-Quorum Sensing Activity
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. Inhibiting QS is an attractive anti-virulence strategy that may not exert the same selective pressure as traditional antibiotics.
While direct studies on this compound are limited, related compounds have shown promise in this area. For example, 2-hydroxy-4-methoxybenzaldehyde has been examined for its ability to modulate QS. nih.gov A methoxyisoflavan derivative isolated from Trigonella stellata demonstrated potent QS inhibition against Pseudomonas aeruginosa. nih.gov This compound significantly reduced the expression of key QS regulatory genes and inhibited the formation of biofilms and the production of virulence factors like pyocyanin. nih.gov These findings suggest that the methoxy group can be a crucial pharmacophore for anti-QS activity. Natural compounds are increasingly being explored as sources of QS inhibitors, offering a promising avenue for the development of new anti-infective agents. researchgate.net
Antioxidant Activity Assessments
The antioxidant potential of hydrazide derivatives is a subject of ongoing research. While specific assays for this compound are not widely reported, studies on related heterocyclic compounds demonstrate their capacity to act as antioxidants. For instance, the total antioxidant capacity (TAC) of newly synthesized tetrahydrobenzo[b]thiophene derivatives was evaluated using the phosphomolybdenum method, with ascorbic acid as a standard. nih.gov Certain derivatives demonstrated significant antioxidant potency, suggesting that such heterocyclic structures can be promising for mitigating conditions related to oxidative stress. nih.gov The evaluation of antioxidant activity often involves assessing the compound's ability to scavenge free radicals or chelate metals, which are key processes in reducing oxidative damage in biological systems.
Anti-inflammatory Activity Profiling
The anti-inflammatory potential of molecules containing nitro and methoxy groups has been investigated through various in vitro models. A study on a series of nitro-substituted benzamide (B126) derivatives, which are structurally related to nitrobenzohydrazides, revealed significant anti-inflammatory properties. researchgate.netnih.gov These compounds were assessed for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.netnih.gov
Two compounds, in particular, demonstrated dose-dependent inhibition of NO production with low IC50 values and no significant cytotoxicity. nih.gov Mechanistic studies showed that these compounds suppressed the expression of key inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). researchgate.netnih.gov Similarly, research on substituted 2-[2-(4-nitrobenzoyl)hydrazono]-4-oxobutanoates, which feature the nitrobenzoyl hydrazone moiety, also confirmed a pronounced anti-inflammatory effect. bohrium.com
Another related compound, 2-methoxy-4-vinylphenol, was found to exert its anti-inflammatory effects by reducing LPS-induced NO and inducible nitric oxide synthase (iNOS) production through the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway. nih.gov Furthermore, (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide, isolated from Calotropis gigantea, also exhibited anti-inflammatory activity. researchgate.net
Table 1: In Vitro Anti-inflammatory Activity of Nitro-Substituted Benzamide Derivatives
Data sourced from a study on nitro-substituted benzamide derivatives in LPS-stimulated RAW264.7 macrophages. nih.gov
Anticancer Potential (Mechanistic and In Vitro Focus)
The anticancer potential of hydrazide and nitro-aromatic compounds is an active area of investigation. Research into N'-arylidene-2-[(4-nitrophenyl)piperazin-1-yl]acetohydrazide derivatives, which contain a similar N-acyl hydrazone moiety, has demonstrated antiproliferative activity against the A549 human lung adenocarcinoma cell line. nih.gov
Similarly, a series of new benzenesulphonohydrazide derivatives showed significant cytotoxicity against several human cancer cell lines, including renal cell carcinoma (769-P), hepatocellular carcinoma (HepG2), and squamous cell carcinoma (NCI-H2170). rsc.org The activity and selectivity of these compounds were highly dependent on the substitution pattern on the phenyl ring. rsc.org For example, one derivative exhibited high cytotoxicity against the 769-P cell line with an IC50 value of 1.94 µM. rsc.org
Mechanistic studies on other related molecules, such as 2-phenylacrylonitrile (B1297842) derivatives, suggest that anticancer activity can be achieved through the inhibition of tubulin polymerization. nih.gov One such derivative showed potent inhibitory activity against HCT116 and BEL-7402 cancer cells, arresting them in the G2/M phase of the cell cycle. nih.gov Another innovative approach involves the use of long-conjugated 2-nitrobenzyl derivatives to create caged anticancer prodrugs, allowing for the light-regulated release of the active drug. nih.gov
Table 2: In Vitro Anticancer Activity of Selected Hydrazide and Acrylonitrile Derivatives
Data compiled from studies on benzenesulphonohydrazide rsc.org and 2-phenylacrylonitrile derivatives. nih.gov
Structure-Activity Relationship (SAR) Elucidations
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For hydrazide derivatives, SAR analyses have provided valuable insights. In a study of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides, multivariate analysis helped in designing new compounds with enhanced trypanocidal activity.
Research on benzenesulphonohydrazide derivatives as anticancer agents highlighted the critical role of substituents on the phenyl ring. rsc.org It was found that:
Substitution with fluorine and bromine atoms led to significant and diverse cytotoxicity against tumor cells while maintaining safety for normal cells. rsc.org
The presence of a bromine atom, a hydroxy group, and a methoxy group increased activity against HepG2 and H2170 cancer cell lines. rsc.org
Conversely, substitution with two methoxy groups on the phenyl ring resulted in a compound that was highly active and selective against the 796-P renal cancer cell line but not against HepG2 or H2170 cells. rsc.org
These findings underscore that both the nature and position of substituents profoundly influence not only the potency but also the selectivity profile of the compounds against different cancer cell lines. rsc.org
Computational Molecular Docking Studies for Biological Target Interactions
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. For derivatives related to this compound, docking studies have helped to elucidate their mechanisms of action.
In the study of anti-inflammatory nitro-substituted benzamides, molecular docking analysis revealed that the most active compounds bind efficiently to the active site of inducible nitric oxide synthase (iNOS). researchgate.netnih.gov The binding was attributed to the optimal number and orientation of nitro groups, which facilitated strong interactions within the enzyme's active site. nih.gov
For anticancer applications, docking studies of a potent 2-phenylacrylonitrile derivative suggested that it binds to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization and exerting its anticancer effects. nih.gov In another example, a semi-synthetic nitrocoumarin derivative was docked against several targets associated with alveolar bone loss, including TNF-α, IL-1β, and catalase, as well as the antioxidant enzyme HO-1, showing strong binding affinities. Docking of potent antioxidant tetrahydrobenzo[b]thiophene derivatives with the Keap1 protein has also been performed to understand their mode of action. nih.gov
Table 3: Molecular Docking Targets for Structurally Related Compounds
Data compiled from various molecular docking studies on related derivatives. nih.govnih.govnih.gov
Advanced Research Directions and Emerging Applications
Nonlinear Optical (NLO) Properties and Optoelectronic Applications
While direct experimental studies on the nonlinear optical (NLO) properties of 2-Methoxy-4-nitrobenzohydrazide are not yet prevalent in the literature, the structural characteristics of the molecule suggest a strong potential for applications in optoelectronics. The compound incorporates a nitro group, a powerful electron-withdrawing group, and a methoxy (B1213986) group, an electron-donating group, attached to a benzene (B151609) ring. This "push-pull" electronic structure is a well-established molecular design strategy for creating materials with high second-order NLO susceptibility.
The charge transfer from the methoxy donor to the nitro acceptor, facilitated by the π-conjugated system of the benzene ring, can lead to a large molecular hyperpolarizability (β), a key determinant of NLO activity. Research on analogous aroyl hydrazone compounds, such as N-2-hydroxy-4-methoxybenzaldehyde-N'-4-nitrobenzoyl hydrazone, has involved detailed crystallographic studies to understand their molecular geometry and intermolecular interactions. nih.gov Such structural information is crucial for predicting how molecules will align in a solid-state material, which in turn influences the bulk NLO response. The planarity and potential for hydrogen bonding in hydrazone derivatives can facilitate the non-centrosymmetric crystal packing required for second-harmonic generation (SHG), a primary NLO phenomenon.
Further research, including computational modeling and experimental verification through techniques like the Kurtz-Perry powder method, is necessary to quantify the NLO efficiency of this compound. Should it exhibit significant NLO properties, it could be a candidate for use in a variety of optoelectronic devices, including frequency converters, optical switches, and modulators for telecommunications and data processing.
Potential in Agricultural Nitrogen Management (e.g., Urease Inhibitors)
The global challenge of enhancing agricultural productivity while minimizing environmental impact has spurred research into innovative nitrogen management strategies. One key area of focus is the inhibition of the enzyme urease, which catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. This rapid conversion leads to significant nitrogen loss from agricultural soils through ammonia volatilization and nitrate (B79036) leaching, reducing the efficiency of urea-based fertilizers and contributing to environmental pollution.
The chemical structure of this compound, particularly the presence of the nitrobenzoyl moiety, suggests its potential as a urease inhibitor. Research has demonstrated that various benzoylhydrazone and benzothiazine derivatives exhibit significant urease inhibitory activity. nih.gov For instance, studies on N-arylacetamide derivatives of 1,2-benzothiazine have shown potent inhibition of urease, with some compounds exhibiting greater efficacy than the standard inhibitor, thiourea. nih.gov The mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of the urease enzyme.
Furthermore, research into photolabile nitrobenzyl derivatives of urea has highlighted the utility of the nitro group in designing molecules to study urease activity. nih.gov While these "caged" ureas are designed to release urea upon photolysis for mechanistic studies, the underlying principle of interaction between the nitro-functionalized part of the molecule and the enzyme environment is relevant. nih.gov The 2-methoxy-4-nitrobenzoyl core of the target compound could be explored for its ability to bind to and block the active site of urease, thereby slowing down the hydrolysis of urea and improving nitrogen retention in the soil. Future in vitro and in vivo studies are warranted to evaluate the urease inhibitory efficacy of this compound and its potential to be developed into a commercially viable fertilizer additive.
Development of Novel Therapeutic Agent Leads
The search for new and effective therapeutic agents remains a cornerstone of medicinal chemistry. Hydrazide and its derivatives have long been recognized as a versatile scaffold for the development of drugs with a wide range of biological activities. The structural motifs present in this compound, including the methoxy-substituted benzene ring and the hydrazide functional group, are found in numerous compounds with demonstrated therapeutic potential.
Derivatives of benzohydrazide (B10538) have been investigated for a multitude of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. nih.govresearchgate.net For example, 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing apoptosis in cancer cells. nih.gov These compounds have shown efficacy in overcoming multidrug resistance in cancer cell lines. nih.gov
Furthermore, 2-methoxybenzamide (B150088) derivatives have been designed and synthesized as inhibitors of the Hedgehog signaling pathway, a critical pathway in the development of certain cancers. epo.org The introduction of a methoxy group has been shown to enhance the inhibitory potency of these compounds. epo.org The antiglycation activity of 4-methoxybenzoylhydrazones has also been evaluated, with several derivatives showing potent activity, suggesting their potential in managing diabetic complications. researchgate.net
Given these precedents, this compound represents a promising starting point for the development of novel therapeutic leads. Its biological activity could be screened against a variety of targets, including cancer cell lines, pathogenic microbes, and enzymes implicated in metabolic diseases. The methoxy and nitro substituents offer sites for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methoxy-4-nitrobenzohydrazide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via condensation of substituted benzaldehydes with hydrazides. For example, refluxing 4-nitro-2-methoxybenzaldehyde with hydrazine hydrate in a 1:1 methanol/chloroform mixture with catalytic acetic acid yields the target compound. Optimizing reaction time (e.g., 5–8 hours) and stoichiometric ratios (1:1.2 aldehyde-to-hydrazide) can improve yields above 85%. Recrystallization from methanol or ethanol enhances purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key structural features do they identify?
- Methodological Answer :
- FTIR : Confirms the presence of C=O (amide I band, ~1650 cm⁻¹), N–H (hydrazide, ~3200 cm⁻¹), and nitro group (~1520 cm⁻¹) .
- NMR : -NMR identifies methoxy protons (~3.8 ppm) and aromatic protons in the nitro-substituted ring (~8.0–8.5 ppm). -NMR verifies carbonyl (~165 ppm) and nitro group carbons .
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ confirm molecular weight, while fragmentation patterns validate the hydrazide backbone .
Q. How can computational methods predict the reactivity of this compound in coordination chemistry?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution, highlighting the nitro and methoxy groups as electron-withdrawing and donating sites, respectively. Molecular docking studies predict binding affinities with metal ions (e.g., vanadium, copper) for designing metal complexes .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how can SHELX software address them?
- Methodological Answer : Crystallization often produces twinned or low-symmetry crystals due to flexible hydrazide linkages. SHELXL refines structures using high-resolution data, applying restraints for thermal displacement parameters. For example, SHELXPRO can model hydrogen bonding networks (e.g., N–H···O interactions) critical for stabilizing crystal lattices .
Q. How do conflicting spectral and crystallographic data for metal complexes of this compound arise, and how should researchers resolve such discrepancies?
- Methodological Answer : Discrepancies may stem from:
- Solvatomorphism : Different solvent molecules in the crystal lattice alter bond lengths.
- Tautomerism : Hydrazone vs. azo forms in solution vs. solid state.
- Resolution : Use temperature-dependent NMR to track tautomeric shifts and SC-XRD (Single-Crystal X-Ray Diffraction) to confirm solid-state geometry .
Q. What strategies enhance the bioactivity of this compound derivatives as antimicrobial or anticancer agents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to boost nitro group reactivity.
- Metal Complexation : Vanadium or copper complexes exhibit enhanced DNA intercalation and ROS generation. For example, oxidovanadium(V) complexes show 3–5× higher cytotoxicity against cancer cells compared to the free ligand .
Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct UV-Vis spectroscopy in buffered solutions (pH 1–13) to track absorbance changes at λmax (~350 nm). Hydrolysis is accelerated in acidic conditions (pH < 3).
- Thermal Stability : Thermogravimetric Analysis (TGA) identifies decomposition temperatures (typically >200°C for hydrazides). DSC confirms phase transitions .
Methodological Tables
Table 1 : Key Spectral Data for this compound
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| FTIR | 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | |
| -NMR | 3.8 ppm (OCH₃), 8.2 ppm (Ar–H) | |
| Mass Spec | [M+H]⁺ = 226.05 |
Table 2 : Optimized Synthesis Conditions
| Parameter | Optimal Value | Yield |
|---|---|---|
| Solvent | Methanol/Chloroform (1:1) | 85–91% |
| Catalyst | Acetic acid (0.05 mL) | |
| Reaction Time | 5–8 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
